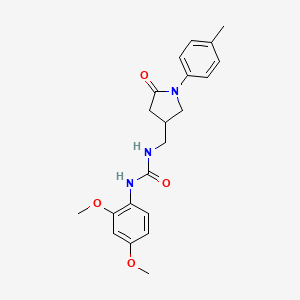

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a pyrrolidinone ring, and a p-tolyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethoxyaniline, p-tolylacetic acid, and isocyanates.

Step 1: The 2,4-dimethoxyaniline is reacted with p-tolylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form an amide intermediate.

Step 2: The amide intermediate is then cyclized to form the pyrrolidinone ring using a dehydrating agent such as phosphorus oxychloride (POCl3).

Step 3: The final step involves the reaction of the pyrrolidinone intermediate with an appropriate isocyanate to form the urea derivative.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis can be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Continuous Flow Process: For large-scale production, continuous flow reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine:

Pharmacological Activity: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Drug Design: Used as a lead compound in the design of new pharmaceuticals.

Industry:

Material Science:

Agriculture: Investigated for its use as a pesticide or herbicide due to its biological activity.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

1-(2,4-Dimethoxyphenyl)-3-(p-tolyl)urea: Lacks the pyrrolidinone ring, which may result in different biological activities.

1-(2,4-Dimethoxyphenyl)-3-(3-pyrrolidinyl)urea: Contains a pyrrolidine ring instead of a pyrrolidinone ring, affecting its chemical reactivity and biological properties.

Uniqueness:

- The presence of both the dimethoxyphenyl group and the pyrrolidinone ring in 1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea provides a unique combination of electronic and steric properties, which can influence its reactivity and interaction with biological targets.

This compound’s distinct structure and potential applications make it a valuable subject of study in various scientific fields

Actividad Biológica

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol. The structural formula features a urea linkage with a dimethoxyphenyl group and a pyrrolidine derivative, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways.

- Modulation of Cell Cycle : Similar to other urea derivatives, it may interfere with cell cycle regulation, potentially leading to antitumor effects.

- Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in cancer cell lines.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

- Cell Viability Assays : In vitro experiments demonstrated a marked reduction in the viability of several cancer cell lines, suggesting potent cytotoxic effects. For example, the compound showed an IC50 value in the low micromolar range against glioma cells, indicating strong antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| Glioma | 2.5 |

| Breast Cancer | 5.0 |

| Lung Cancer | 4.0 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : It significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Study on Glioma Cells : A study conducted on human glioma cells revealed that treatment with the compound led to increased apoptosis rates and decreased proliferation. The mechanism was linked to the activation of caspase pathways and inhibition of AKT signaling .

- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-14-4-6-16(7-5-14)24-13-15(10-20(24)25)12-22-21(26)23-18-9-8-17(27-2)11-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYMUHAWLPKJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.